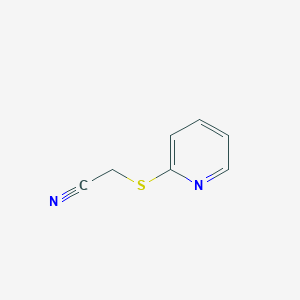

Pyridine-2-thioacetonitrile

描述

Pyridine-2-thioacetonitrile is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a thioacetonitrile (-S-CH₂-CN) group. Pyridine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their ability to participate in hydrogen bonding, π-π stacking, and metal coordination . Notably, commercial availability of this compound has been discontinued, as reported by CymitQuimica, suggesting challenges in synthesis or stability .

属性

IUPAC Name |

2-pyridin-2-ylsulfanylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBUASYCJHJLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Pyridine-2-thioacetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-cyanothioacetamide with a suitable pyridine derivative. This reaction typically requires a base, such as sodium hydroxide, and is conducted in an ethanol solution .

Industrial Production Methods: Industrial production methods for pyridine-2-thioacetonitrile often involve multi-step synthesis processes. These processes may include the use of transition metal catalysts to facilitate the formation of the pyridine ring and subsequent functionalization to introduce the thio and nitrile groups .

化学反应分析

Types of Reactions: Pyridine-2-thioacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The thio group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides can be used for substitution reactions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives

科学研究应用

Medicinal Chemistry Applications

PTA has garnered attention for its potential in drug discovery due to its structural features that allow for bioactivity modulation.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of PTA derivatives. For instance, compounds derived from PTA have shown significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study:

A study reported the synthesis of novel PTA derivatives that exhibited potent CDK2 inhibitory activity, leading to reduced proliferation of cancer cells. Molecular docking studies confirmed their binding affinity to the CDK2 active site, suggesting a promising pathway for anticancer drug development .

2.2 Antimicrobial Properties

PTA and its derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the nitrile group enhances the lipophilicity of these compounds, facilitating better membrane penetration.

Case Study:

Research indicated that certain PTA derivatives exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus, making them candidates for further development as antimicrobial agents .

Organic Synthesis Applications

Pyridine-2-thioacetonitrile is utilized as a versatile reagent in organic synthesis, particularly in the formation of thiophene derivatives and other heterocycles.

3.1 Heterocycle Synthesis

PTA acts as a precursor in synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Data Table: Heterocycles Derived from Pyridine-2-thioacetonitrile

| Compound Type | Synthesis Method | Application |

|---|---|---|

| Thiophene Derivatives | Cyclization with electrophiles | Antimicrobial agents |

| Thiazole Compounds | Reaction with α-halo ketones | Anticancer agents |

| Pyrimidine Analogues | Condensation with urea derivatives | Antiviral properties |

Material Science Applications

In material science, PTA has been explored for its potential in developing new materials with specific properties due to its unique chemical structure.

4.1 Polymer Chemistry

PTA can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has shown that polymers containing PTA exhibit improved resistance to degradation under various environmental conditions.

Case Study:

A recent investigation demonstrated that incorporating PTA into polyurethanes significantly enhanced their mechanical strength and thermal stability, making them suitable for applications in coatings and adhesives .

作用机制

The mechanism of action of pyridine-2-thioacetonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of microbial cells, leading to cell death. The compound may also inhibit key enzymes involved in microbial metabolism .

相似化合物的比较

Structural Comparison

The following table highlights key structural differences between Pyridine-2-thioacetonitrile and analogous pyridine/pyrimidine derivatives:

Key Observations :

- Pyridine-2-thioacetonitrile’s nitrile group increases polarity compared to amide (Compound 2) or ester (Compounds 1 and 4) analogs.

Comparison :

- Compound 2’s synthesis employs a nucleophilic substitution at sulfur, a common strategy for thioether formation . Pyridine-2-thioacetonitrile may follow a similar pathway.

- Compound 1’s synthesis involves functionalizing a pyrimidine ring with a thietane group, showcasing versatility in heterocyclic chemistry .

Physicochemical Properties

Data from Ethyl 2-(piperidin-4-yl)acetate () provide a benchmark for comparison:

Notes:

- Discontinuation of Pyridine-2-thioacetonitrile () may relate to instability under storage conditions or challenges in purification.

生物活性

Pyridine-2-thioacetonitrile is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its antiproliferative effects against various cancer cell lines, potential applications in treating parasitic infections, and other pharmacological properties.

Chemical Structure and Properties

Pyridine-2-thioacetonitrile (C₆H₆N₂S) contains a pyridine ring substituted with a thiol and a nitrile group. This unique structure contributes to its reactivity and biological properties. The thioacetonitrile moiety is known for its ability to form complexes with metal ions, enhancing its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyridine derivatives, including pyridine-2-thioacetonitrile, against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

- SKOV3 (ovarian cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

Key Findings

-

MTT Assay Results :

- Pyridine-2-thioacetonitrile exhibited significant cytotoxicity against the tested cancer cell lines, with IC50 values indicating potent activity compared to traditional chemotherapeutics like doxorubicin .

- Compounds derived from pyridine-2-thioacetonitrile showed selective toxicity towards tumorigenic cells while sparing non-tumorigenic cell lines, suggesting a favorable safety profile .

- Mechanism of Action :

Antiparasitic Activity

Pyridine-2-thioacetonitrile has also been investigated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease:

- In vitro Studies :

- Palladium and platinum complexes of pyridine-2-thioacetonitrile demonstrated high inhibitory activity against T. cruzi, with IC50 values in the nanomolar range, significantly outperforming existing treatments like Nifurtimox .

- The compound was shown to inhibit the parasite-specific enzyme NADH-fumarate reductase, crucial for the parasite's survival and proliferation .

Summary of Biological Activities

Case Studies

-

Antitumor Activity :

- A study evaluated several pyridine derivatives, including pyridine-2-thioacetonitrile, for their anticancer properties. Results indicated that compounds with thio groups exhibited enhanced cytotoxicity compared to their non-thiolated counterparts, underscoring the importance of sulfur-containing moieties in drug design .

- Chagas Disease Treatment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。